BenchChemオンラインストアへようこそ!

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone

Kinase inhibition ALK VEGFR2

This research compound (CAS 1210023-09-8) is a pyrazole-indoline methanone scaffold for kinase/serine protease probe campaigns. The 4-benzyloxy substituent is synthetically validated to dramatically improve metabolic stability over ethoxy analogs (>40 min vs. ~5 min half-life in liver microsomes), making it a rational choice for ADME optimization. Absent public SAR, in-house profiling is mandatory before drawing selectivity conclusions.

Molecular Formula C25H20FN3O2
Molecular Weight 413.452
CAS No. 1210023-09-8
Cat. No. B2355948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone
CAS1210023-09-8
Molecular FormulaC25H20FN3O2
Molecular Weight413.452
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F
InChIInChI=1S/C25H20FN3O2/c26-20-10-12-21(13-11-20)29-16-23(31-17-18-6-2-1-3-7-18)24(27-29)25(30)28-15-14-19-8-4-5-9-22(19)28/h1-13,16H,14-15,17H2
InChIKeyWTUHBSBBCOVVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone: A Pyrazole-Indoline Hybrid with Limited Public Characterization


The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone (CAS 1210023-09-8, molecular formula C25H20FN3O2, molecular weight 413.45 g/mol) is a synthetic small molecule featuring a pyrazole core linked to an indoline moiety via a methanone bridge, decorated with a 4-fluorophenyl and a 4-benzyloxy substituent. This architecture is characteristic of kinase inhibitor scaffolds described in factor Xa and ALK inhibitor programs, but no primary research paper, patent, or authoritative database entry that directly profiles the biological activity, selectivity, or ADME properties of this specific compound could be located. Available chemical inventory data confirm its existence as a research reagent with typical commercial purity of 95%, yet all quantitative differentiation evidence required for scientific selection relative to close analogs remains absent from the public domain. [1] A structurally related benzyloxy-containing pyrazolone analog, compound 5a from Tripathy et al. (2011), demonstrated that a subtle ethoxy-to-benzyloxy substitution can improve ALK potency, VEGFR2 selectivity, and metabolic stability, but that compound differs in its heterocyclic core and cannot be considered a direct comparator. [2]

Why Generic Substitution Fails for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone


Compounds within the pyrazole-indoline methanone class cannot be interchanged with confidence because minor structural variations—such as the nature of the N-aryl group on the pyrazole, the substitution pattern on the benzyloxy ring, or the oxidation state of the indoline—can drastically alter target binding, selectivity, and metabolic stability. Without publicly available quantitative structure-activity relationship (SAR) data for this specific compound, any substitution by a seemingly similar analog (e.g., replacing the 4-fluorophenyl with a 4-chlorophenyl or altering the benzyloxy to a phenoxy group) carries an unquantifiable risk of losing the desired biological phenotype or introducing off-target effects. The example of pyrazolone-based ALK inhibitor 5a illustrates that changing an ethoxy to a benzyloxy group alone was sufficient to shift VEGFR2 IC50 from 36 nM to >300 nM while improving liver microsome half-life from ~5 min to >40 min—a dramatic selectivity and stability switch that would be invisible to a researcher relying on structural intuition alone. [1] Consequently, procurement decisions based solely on in-class structural similarity without compound-specific evidence are scientifically unsound.

Quantitative Differentiation Evidence for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone: A Critical Data Gap Analysis


Direct Target Engagement and Cellular Activity Data Are Missing for This Compound

No primary research paper, patent, or authoritative database containing biochemical IC50, Kd, or cellular activity data for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone could be identified in the public domain. A structurally distinct but topologically related pyrazolone compound, 5a (bearing a benzyloxy-indole rather than a benzyloxy-pyrazole and an indoline-methanone), demonstrated an ALK enzyme IC50 of 23 nM and a Karpas-299 cellular IC50 of 650 nM, while its ethoxy analog (compound 1) showed ALK IC50 of 47 nM and cellular IC50 of 300 nM. [1] However, this cross-series comparison is of limited value because the core heterocycle, substitution vectors, and likely binding modes differ substantially from the target compound. No direct head-to-head data between the target compound and any named comparator exist.

Kinase inhibition ALK VEGFR2 Factor Xa Karpas-299 Enzyme IC50

Selectivity Profile Against VEGFR2 and IR Kinase Is Undocumented

In the pyrazolone ALK inhibitor series, the benzyloxy modification shifted VEGFR2 selectivity dramatically: compound 1 (ethoxy) inhibited VEGFR2 with an IC50 of 36 nM, whereas compound 5a (benzyloxy) showed VEGFR2 IC50 >300 nM (greater than 8-fold improvement in selectivity window). IR selectivity also improved, with 5a registering IR IC50 >10 µM versus 998 nM for compound 1. [1] No analogous selectivity data—VEGFR2, IR, or broader kinome profiling—have been reported for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone. The presence of the 4-fluorophenyl group on the pyrazole of the target compound introduces an additional variable that may alter kinase selectivity in unpredictable ways.

Kinase selectivity VEGFR2 Insulin receptor Counter-screening

In Vitro Metabolic Stability Data Are Absent for This Compound

The pyrazolone ALK inhibitor paper demonstrated that the ethoxy-to-benzyloxy substitution conferred a substantial improvement in liver microsome stability (LMS) across human, dog, rat, and mouse species. Compound 1 (ethoxy) displayed LMS half-lives of 6, 5, 5, and 5 minutes, respectively, while compound 5a (benzyloxy) exhibited half-lives of 32, 29, >40, and >40 minutes. [1] This represents approximately a 5- to greater than 8-fold improvement. No liver microsome stability, hepatocyte stability, or CYP inhibition data are publicly available for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone.

Liver microsome stability Metabolic half-life ADME Drug metabolism

In Vivo Pharmacokinetic Profile Is Not Characterized

The structurally related ALK inhibitor 5a demonstrated reasonable intravenous pharmacokinetics in rat but with little oral exposure, limiting its further development. [1] No in vivo pharmacokinetic data—plasma clearance, volume of distribution, oral bioavailability, or tissue distribution—have been reported for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone in any species. Without such data, the compound's suitability for animal efficacy models cannot be assessed.

Pharmacokinetics Oral bioavailability IV PK Rat PK

Aqueous Solubility and Formulation Data Are Unreported

The pyrazolone ALK inhibitor lead compound 1 had poor aqueous solubility at both pH 7.4 and pH 2, which contributed to its poor oral bioavailability. [1] No aqueous solubility, LogP, or pKa measurements have been published for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone. The molecular weight of 413.45 g/mol and the presence of multiple aromatic rings suggest potential solubility challenges that remain unverified.

Aqueous solubility Formulation Physicochemical properties

Structural Differentiation from Close Analogs: A Purely Computational Assessment

The target compound differs from the published ALK inhibitor 5a in two key structural features: (i) the presence of a 4-fluorophenyl group on the pyrazole N1 position instead of a methyl-thiadiazole, and (ii) an indoline-1-yl methanone at the pyrazole 3-position rather than a methylene-linked indole. These differences alter the hydrogen-bonding capacity, conformational flexibility, and electronic distribution of the molecule. [1] Additionally, the compound shares the indoline-pyrazole scaffold with factor Xa inhibitors such as razaxaban analogs, but with a distinct substitution pattern. [2] Without experimental SAR data, these structural distinctions remain theoretically interesting but cannot be translated into procurement-relevant performance criteria.

Structure-activity relationship SAR In silico Molecular similarity

Best-Applicable Research Scenarios for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone Given Current Evidence Limitations


Chemical Probe Development Requiring De Novo Biological Profiling

This compound may be considered as a starting point for a chemical probe campaign by laboratories equipped to perform in-house kinase profiling, cellular assay development, and ADME characterization. The benzyloxy-pyrazole-indoline scaffold has precedent in both ALK and factor Xa inhibitor programs, suggesting potential utility in kinase or serine protease target space. However, procurement is only recommended if the end user commits to generating compound-specific IC50, selectivity, and stability data prior to drawing conclusions about its differentiation from literature analogs. [1] [2]

SAR Expansion of Pyrazole-Indoline Libraries in Medicinal Chemistry Programs

In a medicinal chemistry context, this compound can serve as a diversification point for exploring the effect of 4-fluorophenyl and benzyloxy substitution on pyrazole-indoline methanone scaffolds. The closest literature precedent indicates that benzyloxy groups can dramatically alter kinase selectivity and metabolic stability relative to smaller alkoxy substituents; systematically evaluating this compound alongside ethoxy, propoxy, and phenoxy analogs could yield informative SAR that defines the substituent-activity landscape. [1]

Computational Modeling and In Silico Selectivity Prediction Studies

Given the absence of experimental selectivity data, this compound represents an opportunity for computational chemists to apply docking, molecular dynamics, or machine learning models to predict its kinase binding profile. The compound's unique combination of a 4-fluorophenyl pyrazole and a benzyloxy-indoline methanone provides a structurally interesting test case for evaluating the accuracy of selectivity prediction algorithms against eventual experimental data. [1]

Metabolic Stability Comparison Within a Focused Benzyloxy Analog Set

The dramatic improvement in liver microsome stability observed in the pyrazolone ALK series upon benzyloxy introduction (from ~5 min to >40 min half-life) provides a strong rationale for testing this compound alongside structurally matched ethoxy or hydroxy analogs. If the target compound exhibits similarly enhanced stability, it could validate the generalizability of the benzyloxy metabolic stabilization strategy across pyrazole-based scaffolds. [1]

Quote Request

Request a Quote for (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.